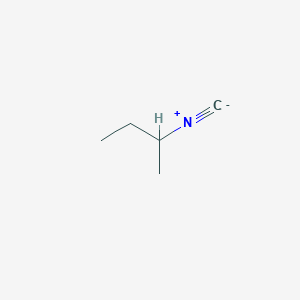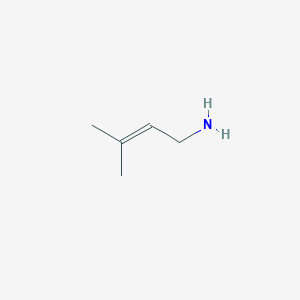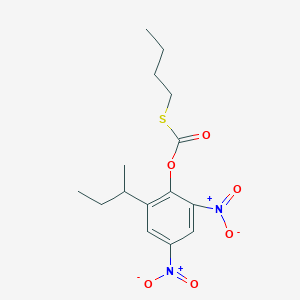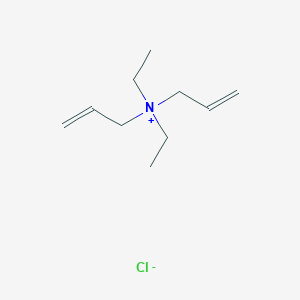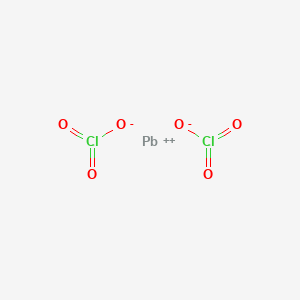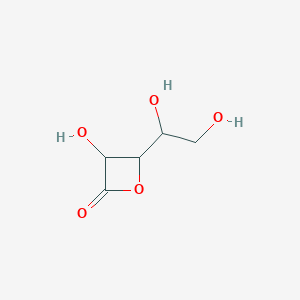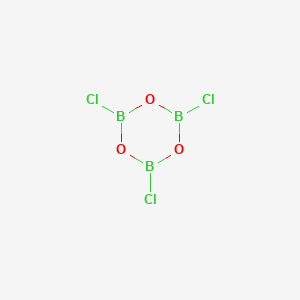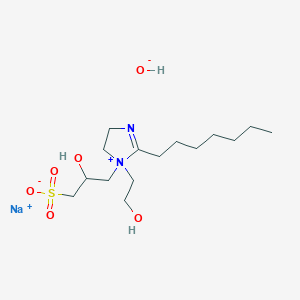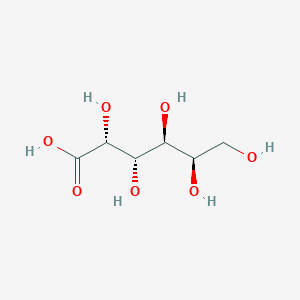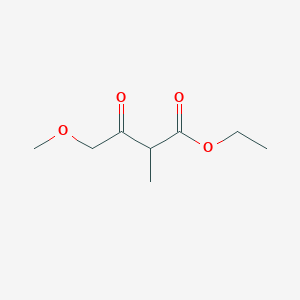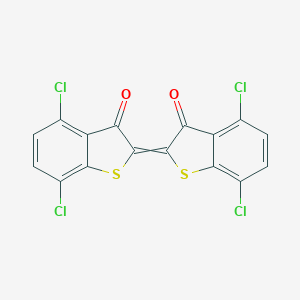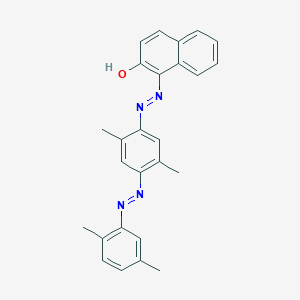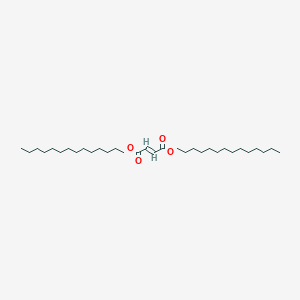
Ditetradecyl fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditetradecyl fumarate is a synthetic compound that has been found to have potential therapeutic applications in various diseases. It is a member of the fumarate family of compounds, which are known to have anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of ditetradecyl fumarate is not fully understood. However, it is believed that it works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in regulating the expression of antioxidant and anti-inflammatory genes. This activation leads to the upregulation of various genes involved in antioxidant defense and the downregulation of genes involved in inflammation.
Effets Biochimiques Et Physiologiques
Ditetradecyl fumarate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, which can help in preventing or treating various diseases. It has also been found to improve mitochondrial function, which can help in improving energy production in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Ditetradecyl fumarate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, its limitations include its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
For research include investigating its mechanism of action, identifying its potential therapeutic applications in other diseases, and improving its solubility and bioavailability.
Méthodes De Synthèse
Ditetradecyl fumarate can be synthesized by using a simple esterification reaction. The reaction involves the reaction of fumaric acid with tetradecanol in the presence of a catalyst such as sulfuric acid. The resulting product is ditetradecyl fumarate, which can be purified by recrystallization.
Applications De Recherche Scientifique
Ditetradecyl fumarate has been found to have potential therapeutic applications in various diseases such as multiple sclerosis, cancer, and Alzheimer's disease. It has been shown to have anti-inflammatory and antioxidant properties, which can help in reducing inflammation and oxidative stress in the body.
Propriétés
Numéro CAS |
10341-03-4 |
|---|---|
Nom du produit |
Ditetradecyl fumarate |
Formule moléculaire |
C32H60O4 |
Poids moléculaire |
508.8 g/mol |
Nom IUPAC |
ditetradecyl (E)-but-2-enedioate |
InChI |
InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-31(33)27-28-32(34)36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3/b28-27+ |
Clé InChI |
DYVHFPDDBMMBAX-BYYHNAKLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Autres numéros CAS |
10341-03-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



